Phthalocyanine green
CAS No.: 1328-53-6
Cat. No.: VC20933089
Molecular Formula: C32H3Cl15CuN8
Molecular Weight: 1092.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1328-53-6 |
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Molecular Formula | C32H3Cl15CuN8 |
Molecular Weight | 1092.7 g/mol |
IUPAC Name | copper;5,6,7,8,15,16,17,23,24,25,26,32,33,34,35-pentadecachloro-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
Standard InChI | InChI=1S/C32HCl15N8.Cu/c33-3-1-2-4(12(35)11(3)34)26-48-25(2)49-27-5-6(14(37)20(43)19(42)13(5)36)29(51-27)53-31-9-10(18(41)24(47)23(46)17(9)40)32(55-31)54-30-8-7(28(50-26)52-30)15(38)21(44)22(45)16(8)39;/h1H;/q-2;+2 |
Standard InChI Key | GUYIZQZWDFCUTA-UHFFFAOYSA-N |
Isomeric SMILES | C1=C(C2=C(C(=C1Cl)Cl)C3=NC2/N=C\4/C5=C(C([N-]4)/N=C\6/C7=C(C(=C(C(=C7Cl)Cl)Cl)Cl)C(=N6)N=C8C9=C(C(=C(C(=C9Cl)Cl)Cl)Cl)C(=N3)[N-]8)C(=C(C(=C5Cl)Cl)Cl)Cl)Cl.[Cu+2] |
SMILES | C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=NC4=NC(=NC5=NC(=NC6=C7C(=C([N-]6)N=C2[N-]3)C(=C(C(=C7Cl)Cl)Cl)Cl)C8=C5C(=C(C(=C8Cl)Cl)Cl)Cl)C9=C4C(=C(C(=C9Cl)Cl)Cl)Cl.[Cu+2] |
Canonical SMILES | C1=C(C2=C(C(=C1Cl)Cl)C3=NC2N=C4C5=C(C([N-]4)N=C6C7=C(C(=C(C(=C7Cl)Cl)Cl)Cl)C(=N6)N=C8C9=C(C(=C(C(=C9Cl)Cl)Cl)Cl)C(=N3)[N-]8)C(=C(C(=C5Cl)Cl)Cl)Cl)Cl.[Cu+2] |
Introduction
Physical and Chemical Properties
Phthalocyanine Green exhibits remarkable physical and chemical properties that make it particularly valuable for industrial and artistic applications. These properties arise from its unique molecular structure and the presence of chlorine atoms.
Stability Properties
Among the most valuable characteristics of Phthalocyanine Green is its exceptional stability profile:
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Lightfastness: Highly resistant to fading upon exposure to light
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Thermal stability: Maintains color integrity at elevated temperatures
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Chemical resistance: Unaffected by most chemicals, alkalis, and moderately resistant to acids
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Weather resistance: Superior durability in outdoor applications
Physical Properties
The following table summarizes the key physical properties of Phthalocyanine Green:
History and Development
Discovery and Early Development
Phthalocyanine Green evolved from the discovery of phthalocyanine blue, which was first synthesized in 1935 . The green derivative was developed through chlorination methods and introduced commercially in 1938 . Scientists discovered that by chlorinating the copper phthalocyanine structure, they could produce a highly stable, brilliant green pigment with superior chemical resistance .
Synthesis Methods
Multiple methods have been developed for synthesizing Phthalocyanine Green, ranging from traditional chemical processes to innovative approaches that address environmental concerns.
Traditional Synthesis
Conventionally, Phthalocyanine Green is produced through the chlorination of copper phthalocyanine using chlorine gas in a chlorinated solvent, often with aluminum chloride as a catalyst. This process typically requires high temperatures and generates acidic wastewater, raising environmental concerns .
Microwave-Assisted Synthesis
A more recent innovation involves microwave-assisted synthesis, which offers significant advantages over traditional methods:
The microwave irradiation process activates C-H bonds on aromatic rings and simultaneously creates chlorine radicals from sodium chloride, resulting in a relatively fast reaction . This method employs:
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Microwave radiation as a chemical reaction initiator
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Saturated aqueous solution of sodium chloride as a chlorine source
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Ammonium molybdate as a catalyst
This approach yields high-quality product with uniform particle size distribution, high efficiency, and reduced environmental impact by eliminating the need for chlorinated solvents and reducing acidic waste .
Environmental Considerations in Synthesis
Research continues into greener synthesis methods for Phthalocyanine Green. One notable innovation is the use of cellulose nanocrystals (CNCs) as dispersants and stabilizers to disperse the hydrophobic pigment in aqueous phases rather than organic solvents, reducing environmental impact . This approach leverages:
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Renewable biomass resources (CNCs)
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Charge repulsion and steric hindrance mechanisms
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Aqueous dispersion rather than volatile organic compounds
Applications and Uses
Phthalocyanine Green finds extensive applications across multiple industries due to its exceptional properties.
Coating and Paint Industry
In the coating industry, Phthalocyanine Green serves as a critical colorant for:
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Automotive coatings, particularly in metallic and pearlescent finishes
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Industrial coatings requiring long-term durability
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Marine paints requiring resistance to harsh environmental conditions
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Architectural coatings exposed to weathering elements
Its high tinting strength makes it economical, as relatively small amounts can produce intense coloration .
Plastic Industry
Phthalocyanine Green is widely employed in the coloration of plastics, particularly those subjected to:
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High-temperature processing conditions
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Extended outdoor exposure
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UV radiation
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Chemical environments
Common applications include plastic packaging, automotive interior parts, and electronic product casings .
Printing and Ink Applications
In the ink and printing industry, Phthalocyanine Green is valued for:
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High-grade packaging printing
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Graphic printing requiring vivid colors
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Digital printing applications
Artistic Applications
Artists particularly value Phthalocyanine Green for:
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Oil paints requiring transparency and depth
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Watercolor applications where staining power is desired
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Acrylic paints benefiting from high tinting strength
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Fine arts where permanence is essential
Phthalocyanine Green serves as a modern substitute for traditional but less stable green pigments like Viridian .
Current Research and Innovations
Aqueous Dispersion Technologies
Recent research has focused on developing methods to disperse Phthalocyanine Green effectively in aqueous systems, addressing environmental concerns associated with organic solvents. One promising approach employs cellulose nanocrystals (CNCs) as dispersants and stabilizers .
Studies show that CNC-based dispersions of Phthalocyanine Green demonstrate:
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Nano-sized particle distribution
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Good compatibility with different coating forming substances
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Excellent water resistance, adhesion, and mechanical properties in resulting coatings
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Environmental benefits due to the renewable and biodegradable nature of CNCs
Advanced Material Applications
Beyond traditional colorant applications, Phthalocyanine Green is being explored for advanced materials including:
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Organic solar cells leveraging the pigment's electronic properties
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Photodynamic therapy applications in medical research
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Catalytic materials for chemical processes
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Electrocatalytic applications for environmental remediation
One notable innovation involves the synthesis of bifunctional phthalocyanine-porphyrin covalent organic frameworks (COFs) through hydrothermal methods in water, demonstrating applications in electrocatalytic processes .
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